Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester: Structure, Synthesis, and Control of a Key Process-Related Impurity
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester: Structure, Synthesis, and Control of a Key Process-Related Impurity
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester, a significant process-related impurity encountered during the synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. For researchers, process chemists, and quality control specialists, understanding the formation, characterization, and control of such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This document delves into the chemical structure, plausible synthetic origins, detailed analytical methodologies for detection and quantification, and robust control strategies necessary to mitigate its presence in Fluvastatin manufacturing. The insights provided herein are grounded in established synthetic chemistry principles and regulatory expectations for pharmaceutical quality.
Introduction: The Context of Fluvastatin and Pharmaceutical Impurities
Fluvastatin is a fully synthetic cholesterol-lowering agent that functions as a selective, competitive inhibitor of HMG-CoA reductase[1][2]. This enzyme catalyzes a rate-limiting step in hepatic cholesterol biosynthesis[1][2][3]. Clinically, Fluvastatin is used to reduce elevated levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in the blood, thereby helping to prevent atherosclerosis and related cardiovascular diseases[1].
The manufacturing of any API is a complex multi-step process where the potential for generating impurities—unwanted chemicals that remain with the API—is significant. These can arise from starting materials, intermediates, reagents, or degradation products. Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate strict control over these impurities. The presence of impurities, even in small amounts, can affect the stability and safety of the final drug product. Therefore, a thorough understanding of the impurity profile is a critical component of drug development. Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester has been identified as a key process-related impurity in the synthesis of Fluvastatin, necessitating its rigorous characterization and control[4].
Chemical Identity and Structure
The subject of this guide is a specific organic molecule that serves as a critical process marker in Fluvastatin synthesis. Its nomenclature and structural details are fundamental to its study.
Nomenclature and Identification
The compound is systematically named tert-butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-oxohepta-4,6-dienoate [4][5]. Its identity is confirmed by a unique Chemical Abstracts Service (CAS) number and other chemical identifiers, which are crucial for unambiguous reference in research and regulatory filings.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-oxohepta-4,6-dienoate | [4][5] |
| CAS Number | 920275-08-7 | [4] |
| Molecular Formula | C28H30FNO3 | [4][5] |
| Molecular Weight | 447.54 g/mol | [5] |
| SMILES | CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F | [4] |
| InChI | InChI=1S/C28H30FNO3/c1-19(2)30-24-12-9-7-11-23(24)27(20-14-16-21(29)17-15-20)25(30)13-8-6-10-22(31)18-26(32)33-28(3,4)5/h6-17,19H,18H2,1-5H3/b10-6+,13-8+ | [4][5] |
Structural Elucidation
The structure features the core indole moiety of Fluvastatin, but the side chain is significantly different from the final dihydroxy acid form. Key features include:
-
A 3-oxo group : A ketone functionality instead of the hydroxyl group found in the active drug.
-
A conjugated 4,6-diene system : Two consecutive double bonds which are prone to side reactions and may impact stability.
-
A tert-Butyl Ester : A protecting group on the carboxylic acid, indicating it is an intermediate or arises from an incompletely deprotected intermediate[4].
Caption: Chemical structure of the target impurity.
Synthetic Pathways and Formation Mechanisms
Understanding the origin of an impurity is the first step toward controlling it. The 3-Oxo-4,6-diene ester is not a desired product but rather a byproduct of the main synthetic route to Fluvastatin. Its formation is intrinsically linked to the specific reagents and conditions used.
Core Synthesis of the Fluvastatin Side Chain
A common industrial synthesis for Fluvastatin involves a condensation reaction.[6][7] This key step typically joins the indole core with the heptenoate side chain.
-
Aldehyde Formation : The synthesis starts with the preparation of the key aldehyde intermediate, (E)-3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.
-
Condensation : This aldehyde is then reacted with the dianion of tert-butyl acetoacetate.[6] This aldol-type condensation forms the β-hydroxy ketone intermediate: 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid-1,1-dimethylethylester.[6]
-
Reduction : The crucial next step is the stereoselective reduction of the 3-oxo group and the 5-hydroxy group to yield the desired (3R,5S)-dihydroxy configuration of Fluvastatin tert-butyl ester.[6][8]
-
Deprotection : Finally, the tert-butyl ester is hydrolyzed to yield Fluvastatin, which is then typically converted to its sodium salt.[3][9]
Plausible Formation Mechanism of the Diene Impurity
The 3-Oxo-4,6-diene impurity likely forms from the β-hydroxy ketone intermediate under conditions that favor dehydration. The presence of acidic or basic catalysts, or elevated temperatures, can promote the elimination of the 5-hydroxy group, leading to the formation of a double bond. Subsequent isomerization or a second elimination event could lead to the fully conjugated diene system.
Causality : The driving force for this side reaction is the formation of a highly stable, conjugated π-system extending from the indole ring through the heptadienoate side chain. This thermodynamic stability makes its formation favorable if the reaction conditions are not strictly controlled.
Caption: Plausible synthetic pathway and impurity formation.
Analytical Characterization and Control Strategy
A self-validating process requires robust analytical methods to detect, quantify, and ultimately control impurities. The strategy for the 3-Oxo-4,6-diene ester relies on modern chromatographic and spectroscopic techniques.
Primary Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for analyzing Fluvastatin and its related substances.[4][10] The conjugated diene system in the impurity provides a strong chromophore, making UV detection highly sensitive.
Protocol: Reverse-Phase HPLC Method for Impurity Profiling
This protocol is a representative example and must be validated for its specific application.
-
Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
-
Gradient Elution : A gradient is typically used to resolve the relatively non-polar impurity from the more polar Fluvastatin and other intermediates.
-
Time 0 min: 40% A, 60% B
-
Time 25 min: 70% A, 30% B
-
Time 30 min: 70% A, 30% B
-
Time 32 min: 40% A, 60% B
-
Time 40 min: 40% A, 60% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 305 nm (optimal for Fluvastatin and related compounds).
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the Fluvastatin API sample in a diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
Trustworthiness : The method's validity is established through system suitability tests (e.g., tailing factor, plate count) and validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
| Parameter | Typical Value/Condition | Rationale |
| Column Type | C18 (Octadecyl silane) | Provides good retention and separation for moderately non-polar compounds like statins. |
| Detection | UV at 305 nm | Maximizes sensitivity for the indole chromophore present in Fluvastatin and its impurities. |
| Mobile Phase pH | Acidic (e.g., 3.5) | Suppresses ionization of carboxylic acids, leading to better peak shape and retention. |
| Gradient Elution | Required | Necessary to elute a range of compounds with varying polarities within a reasonable timeframe. |
Structural Confirmation: LC-MS and NMR
While HPLC provides quantitative data, structural confirmation relies on more sophisticated techniques.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm the molecular weight of the impurity peak observed in the HPLC chromatogram. The exact mass measurement helps to confirm the elemental composition (C28H30FNO3).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information. 1H and 13C NMR spectra would confirm the presence of the tert-butyl group, the isopropyl group, the aromatic protons of the indole and fluorophenyl rings, and the distinct signals for the protons in the conjugated diene system.
Caption: Integrated analytical workflow for impurity control.
Control Strategy
Effective control of the 3-Oxo-4,6-diene impurity is a multi-faceted approach based on Quality by Design (QbD) principles.
-
Process Optimization : The most effective control is to prevent its formation. This involves carefully optimizing the conditions of the condensation and subsequent reduction steps. Key parameters to control include temperature, reaction time, and the choice and stoichiometry of reagents and catalysts to disfavor the dehydration side reaction.[4]
-
Purification : Implementing selective purification steps, such as recrystallization of the Fluvastatin tert-butyl ester intermediate or the final API, can effectively remove the impurity. The different polarity and structural properties of the impurity compared to the desired product can be exploited for efficient separation.
-
Specification Limits : A specification limit for this and other impurities must be established for batch release, consistent with ICH Q3A/B guidelines. Typically, limits for a specified, identified impurity are in the range of 0.15% to 0.3% w/w.[1]
Conclusion
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is a critical process-related impurity whose control is essential for the quality of Fluvastatin API. Its formation is mechanistically linked to the dehydration of a key synthetic intermediate. A robust control strategy, combining optimized synthetic protocols to minimize its formation with validated analytical methods (primarily HPLC) for its quantification, is fundamental. By understanding its structure, origin, and analytical behavior, drug manufacturers can ensure the consistent production of high-purity Fluvastatin that meets stringent global regulatory standards, thereby safeguarding patient health.
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